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Introduction

ladademstat (ORY-1001) is a potent and selective inhibitor of Lysine-Specific Demethylase 1
(LSD1/KDM1A), an epigenetic enzyme frequently overexpressed in various cancers, including
acute myeloid leukemia (AML).[1][2][3] ladademstat exhibits a dual mechanism of action by
inhibiting both the demethylase activity and the scaffolding function of LSD1, leading to the
induction of differentiation and apoptosis in cancer cells.[4] Despite its promising therapeutic
potential, the development of drug resistance remains a significant clinical challenge. This
application note describes a protocol for a genome-wide CRISPR-Cas9 knockout screen to
identify genes whose loss confers resistance to ladademstat in an AML cell line.
Understanding these resistance mechanisms is crucial for developing effective combination
therapies and patient stratification strategies.

Experimental Principle

A pooled genome-wide CRISPR-Cas9 knockout library is introduced into a cancer cell line that
is sensitive to ladademstat. The transduced cells are then treated with a selective
concentration of ladademstat. Cells that acquire resistance to the drug due to the knockout of
a specific gene will survive and proliferate, leading to an enrichment of the corresponding
single-guide RNAs (sgRNASs) in the cell population. Deep sequencing of the SgRNA cassette
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from the surviving cells and comparison to an untreated control population allows for the
identification of genes whose loss of function confers resistance to ladademstat.

Experimental Workflow

Library Preparation & Transduction Screening

Data Analysis

PCR Amplification Next-Generation Data Analysis TR
of sgRNAS Sequencing (MAGeCK) )

Click to download full resolution via product page

Figure 1: Experimental workflow for the CRISPR screen.

Materials and Methods
Cell Line and Culture

The human AML cell line MV4-11, which is known to be sensitive to ladademstat, is used for
this study.[2] Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

CRISPR Library

The human Genome-scale CRISPR Knock-Out (GeCKO) v2.0 library is utilized.[5][6][7][8][9]
This library targets 19,050 protein-coding genes with 6 sgRNAS per gene, providing
comprehensive coverage of the human genome.

Lentiviral Production and Transduction

Lentivirus is produced by co-transfecting HEK293T cells with the GeCKO v2 library plasmids
and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent. The viral
supernatant is harvested, filtered, and used to transduce MV4-11 cells at a low multiplicity of
infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
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ladademstat Treatment

Following lentiviral transduction and puromycin selection, the cell population is divided into two
groups: a treatment group and a vehicle control group. The treatment group is cultured in the
presence of ladademstat at a pre-determined IC80 concentration (e.g., 50 nM, to be
determined empirically for the specific cell line and conditions). The control group is treated
with an equivalent concentration of DMSO. The cells are cultured for 14-21 days to allow for
the enrichment of resistant populations.

Genomic DNA Extraction and Sequencing

Genomic DNA is extracted from both the ladademstat-treated and DMSO-treated cell
populations. The sgRNA sequences are amplified by PCR using primers flanking the sgRNA
cassette. The resulting amplicons are purified and subjected to next-generation sequencing.

Data Analysis

The sequencing data is analyzed using the Model-based Analysis of Genome-wide CRISPR-
Cas9 Knockout (MAGeCK) software package.[10][11][12][13] MAGeCK identifies sgRNAs that
are significantly enriched or depleted in the ladademstat-treated population compared to the
control. Gene-level scores are then calculated to identify candidate resistance genes.

Hypothetical Results

The following table summarizes a hypothetical list of top candidate genes identified from the
CRISPR screen whose knockout may confer resistance to ladademstat.
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Log2 Fold
False
o Change ]
Gene Description p-value Discovery
(ladademstat
Rate (FDR)
vs. DMSO)
Lysine
KDM1B 5.8 1.2e-8 2.5e-7
Demethylase 1B
Growth Factor
GFI1B 5.2 3.5e-8 5.1e-7
Independent 1B
REST
RCOR2 4.9 8.1e-8 9.3e-7
Corepressor 2
Mechanistic
MTOR Target of 4.5 1.5e-7 1.2e-6
Rapamycin
RPTOR
Independent
RICTOR ) 4.2 2.8e-7 1.9e-6
Companion of
MTOR
Histone
HDAC?2 3.9 5.4e-7 3.1le-6
Deacetylase 2
Protein Tyrosine
Phosphatase
PTPN11 3.6 9.2e-7 4.7e-6
Non-Receptor
Type 11
B-Raf Proto-
Oncogene,
BRAF 3.3 1.8e-6 7.9e-6

Serine/Threonine

Kinase

Interpretation of Potential Resistance Mechanisms

The identified candidate genes suggest several potential mechanisms of resistance to

ladademstat:
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e Redundancy in Histone Demethylation: The top hit, KDM1B, is a close homolog of KDM1A
(LSD1). Its knockout leading to resistance suggests a potential compensatory mechanism
where the loss of KDM1B sensitizes cells to LSD1 inhibition, and thus its presence could
contribute to bypassing the effects of ladademstat.

e Alterations in the LSD1-CoREST Complex: Genes like GFI1B and RCOR2 encode for
proteins that are part of the COREST complex, with which LSD1 interacts. Mutations or loss
of these interacting partners might alter the function of the complex in a way that renders the
cells less dependent on LSD1 activity.

» Activation of Bypass Signaling Pathways: The identification of genes involved in the mTOR
pathway (MTOR, RICTOR) and the MAPK pathway (PTPN11, BRAF) suggests that the
activation of alternative pro-survival signaling pathways could compensate for the anti-
proliferative effects of ladademstat.

o Modulation of Chromatin State: The enrichment of sgRNAs targeting HDAC2, another key
component of the COREST complex, points towards a complex interplay of epigenetic
modifications in mediating ladademstat sensitivity.

Signaling Pathway Visualization

The following diagrams illustrate the proposed mechanism of action of ladademstat and a
potential resistance pathway.
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Figure 2: ladademstat mechanism of action.
Figure 3: A potential ladademstat resistance pathway.

Conclusion

This application note provides a comprehensive protocol for utilizing a genome-wide CRISPR-
Cas9 screen to identify genes that confer resistance to the LSD1 inhibitor ladademstat. The
identification of such genes is a critical step in understanding the molecular mechanisms of
drug resistance and for the rational design of combination therapies to improve clinical
outcomes for patients with AML and other cancers. The hypothetical results presented herein
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provide a framework for the types of resistance mechanisms that may be uncovered through
such a screen. Further validation of candidate genes will be necessary to confirm their role in
ladademstat resistance and to explore their potential as therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Genome-wide CRISPR Screen to
Identify Genes Conferring Resistance to ladademstat]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b609776#crispr-screen-to-identify-
iadademstat-resistance-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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